Riboflavin 4',5'-diphosphate

Vue d'ensemble

Description

Riboflavin 4’,5’-diphosphate, also known as flavin mononucleotide (FMN), is a phosphorylated derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes, acting as a coenzyme for numerous oxidative enzymes. Riboflavin 4’,5’-diphosphate is essential for the metabolism of carbohydrates, fats, and proteins, and is involved in the electron transport chain, which is vital for cellular respiration and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Riboflavin 4’,5’-diphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is carried out in anhydrous solvents like pyridine or dimethylformamide (DMF) to ensure the efficient formation of the diphosphate ester .

Industrial Production Methods: Industrial production of riboflavin 4’,5’-diphosphate is primarily achieved through microbial fermentation. Strains of bacteria such as Bacillus subtilis and fungi like Ashbya gossypii are genetically engineered to overproduce riboflavin, which is then phosphorylated to form riboflavin 4’,5’-diphosphate. This method is preferred due to its cost-effectiveness and sustainability compared to chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Riboflavin 4’,5’-diphosphate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It acts as a coenzyme in redox reactions, facilitating the transfer of electrons in metabolic pathways.

Hydrolysis: The compound can be hydrolyzed to riboflavin and inorganic phosphate under acidic or enzymatic conditions.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include NADH, NADPH, and various oxidases and reductases.

Hydrolysis: Acidic conditions (pH < 2) or specific phosphatases are used to catalyze the hydrolysis reaction.

Major Products Formed:

Oxidation-Reduction: The major products are reduced or oxidized forms of substrates involved in metabolic pathways.

Hydrolysis: The primary products are riboflavin and inorganic phosphate.

Applications De Recherche Scientifique

Nutritional Applications

Riboflavin, as a precursor to riboflavin 4',5'-diphosphate, plays a crucial role in human nutrition. It is essential for energy production and the metabolism of fats, drugs, and steroids. Deficiency in riboflavin can lead to various health issues, including anemia and skin disorders. Supplementation with riboflavin has been shown to improve conditions such as migraine headaches and may have protective effects against DNA damage caused by carcinogens .

Table 1: Health Benefits of Riboflavin

| Health Benefit | Evidence Level | Study Reference |

|---|---|---|

| Migraine Prevention | Moderate | |

| DNA Damage Protection | Theoretical | |

| Energy Metabolism | Strong |

Therapeutic Applications

This compound has therapeutic potential in treating specific genetic disorders such as riboflavin transporter deficiency. This condition results from mutations that impair riboflavin absorption. High-dose riboflavin supplementation can be life-saving for affected individuals .

Case Study: Riboflavin Transporter Deficiency

- Patient Demographics : Children diagnosed with riboflavin transporter deficiency.

- Treatment : High-dose riboflavin supplementation initiated post-symptom onset.

- Outcome : Significant improvement in symptoms and overall health.

Biochemical Research

In biochemical studies, this compound serves as an essential cofactor for various enzymes involved in redox reactions. Its role in electron transport chains is critical for cellular respiration and energy production.

Table 2: Enzymatic Roles of this compound

| Enzyme Type | Function | Key Reactions |

|---|---|---|

| Flavoproteins | Electron transfer | Oxidation-reduction reactions |

| Dehydrogenases | Metabolism of carbohydrates and fats | Conversion of substrates |

Analytical Applications

Analytical chemistry utilizes this compound for the development of high-performance liquid chromatography (HPLC) methods to analyze vitamin B2 derivatives. The analysis focuses on improving peak shape and recovery rates during chromatographic separation .

Table 3: Analytical Method Performance

Mécanisme D'action

Riboflavin 4’,5’-diphosphate exerts its effects by acting as a coenzyme for various flavoproteins. It binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating redox reactions by transferring electrons. The compound is a precursor to flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are crucial for the electron transport chain and cellular respiration .

Comparaison Avec Des Composés Similaires

Riboflavin (Vitamin B2): The parent compound of riboflavin 4’,5’-diphosphate, involved in similar metabolic processes.

Flavin Adenine Dinucleotide (FAD): Another phosphorylated derivative of riboflavin, which acts as a coenzyme in redox reactions.

Flavin Mononucleotide (FMN): A monophosphate derivative of riboflavin, similar in function to riboflavin 4’,5’-diphosphate.

Uniqueness: Riboflavin 4’,5’-diphosphate is unique due to its dual phosphate groups, which enhance its binding affinity to enzymes and its stability in various biochemical reactions. This makes it a more efficient coenzyme compared to its monophosphate counterpart .

Activité Biologique

Riboflavin 4',5'-diphosphate, also known as riboflavin-5'-phosphate or FMN (flavin mononucleotide), is a crucial coenzyme involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Overview of this compound

Riboflavin is a water-soluble vitamin (Vitamin B2) that plays a vital role in energy metabolism and the maintenance of healthy cellular functions. It is converted into two active coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are essential for numerous enzymatic reactions, particularly those involving oxidation-reduction processes.

Biological Functions

- Energy Metabolism : FMN and FAD are integral to the electron transport chain, facilitating ATP production through oxidative phosphorylation.

- Antioxidant Activity : Riboflavin exhibits antioxidant properties by participating in the reduction of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Metabolism of Other Vitamins : It is involved in the metabolism of niacin, vitamin B6, and folate, highlighting its role in maintaining overall micronutrient balance .

This compound functions primarily through its coenzyme forms, FMN and FAD. The following mechanisms illustrate its biological activity:

- Cofactor for Enzymes : FMN serves as a cofactor for various enzymes, including those involved in fatty acid oxidation and amino acid metabolism.

- Gene Expression Regulation : Recent studies suggest that riboflavin influences the expression of genes related to antioxidant enzyme production, thus modulating cellular responses to oxidative stress .

- Signal Transduction : Riboflavin derivatives may act as signaling molecules, impacting cellular pathways linked to growth and differentiation.

Case Studies

-

Antioxidant Effects in Animal Models :

- A study demonstrated that riboflavin administration improved antioxidant enzyme activities in rat models subjected to oxidative stress induced by lipopolysaccharides (LPS). The administration reversed declines in glutathione reductase (GR) and glutathione peroxidase (GPx) activities .

- In another experiment involving renal toxicity, riboflavin treatment significantly increased SOD and CAT activities, indicating its protective role against oxidative damage .

- Effects on Neurological Health :

Table 1: Antioxidant Enzyme Activities Following Riboflavin Administration

| Study Reference | Model Type | Enzyme Measured | Activity Change (%) |

|---|---|---|---|

| Al-Harbi et al. | LPS-induced lung injury | GR | +45% |

| Alhazza et al. | Renal toxicity | SOD | +38% |

| Bütün et al. | Migraine model | GPx | +30% |

Table 2: Riboflavin Concentration Effects on Antioxidant Enzymes

| Riboflavin Concentration (mg/kg) | SOD Activity (%) | CAT Activity (%) |

|---|---|---|

| 0 (Control) | 100 | 100 |

| 10 | 120 | 130 |

| 20 | 140 | 150 |

Propriétés

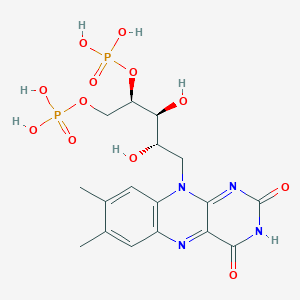

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROVZJTZFFUDOZ-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86108-25-0 | |

| Record name | Riboflavin 4',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.